Heptane, pentamethyl-

概要

説明

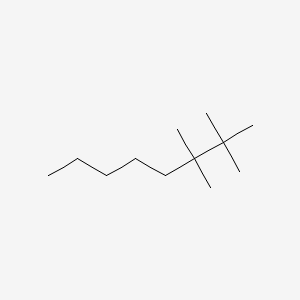

Heptane, pentamethyl- is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, specifically a heptane molecule substituted with five methyl groups. This compound is also known by its systematic name, 2,2,4,6,6-pentamethylheptane. It is a colorless liquid with a faint odor and is primarily used as a solvent in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Heptane, pentamethyl- can be synthesized through the alkylation of heptane with methyl groups. This process typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, under controlled temperature and pressure conditions. The reaction proceeds via the formation of carbocations, which then undergo methylation to yield the desired product .

Industrial Production Methods: In industrial settings, heptane, pentamethyl- is produced through a similar alkylation process but on a larger scale. The process involves the continuous feeding of heptane and methylating agents into a reactor containing the acid catalyst. The reaction mixture is then subjected to fractional distillation to separate the desired product from other by-products and unreacted starting materials .

化学反応の分析

Types of Reactions: Heptane, pentamethyl- primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve halogenating agents such as chlorine or bromine in the presence of light or heat. For example, the reaction with chlorine can yield various chlorinated derivatives of heptane, pentamethyl-.

Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

Substitution Reactions: Chlorinated or brominated derivatives of heptane, pentamethyl-.

Oxidation Reactions: Ketones or carboxylic acids, depending on the reaction conditions and the extent of oxidation.

科学的研究の応用

Fuel Standards

- Cetane Number Reference : 2,2,4,6,6-pentamethylheptane is used as a primary reference standard for determining the cetane number of diesel fuels. Its combustion characteristics allow it to effectively substitute for other hydrocarbons in cetane number measurements, facilitating more accurate assessments of fuel quality .

- Model Compound for Fuels : It serves as a model compound in studies aimed at understanding the combustion properties of complex fuel mixtures. Its predictable behavior helps in developing kinetic models for fuel combustion processes .

Combustion Studies

- Kinetic Modeling : Research has demonstrated that the unique molecular structure of pentamethylheptane allows for detailed kinetic modeling of combustion reactions. These models provide insights into the reaction pathways and mechanisms involved when this compound is mixed with other fuels .

- Comparison with Other Fuels : Studies have shown that the combustion characteristics of pentamethylheptane are comparable to those of other hydrocarbons like n-heptane and iso-octane. This makes it a valuable compound for comparative studies in combustion efficiency .

Environmental Assessments

- Low Hazard Potential : The Canadian Environmental Protection Act (CEPA) assessment indicates that pentamethylheptane has low toxicity and minimal environmental impact. It is not considered hazardous to human health or the environment under typical exposure scenarios .

- Biodegradability Studies : Research into the biodegradability of branched alkanes like pentamethylheptane helps understand their environmental fate and potential accumulation in ecosystems .

Data Tables

Case Study 1: Cetane Number Measurement

In a study conducted to evaluate the effectiveness of pentamethylheptane as a cetane number standard, it was found that its ignition delay times were comparable to those of traditional standards. This finding supports its use in ASTM D613-10a procedures for diesel fuel testing .

Case Study 2: Kinetic Modeling of Combustion

A detailed kinetic model was developed for pentamethylheptane to analyze its combustion behavior in various mixtures. The study indicated that the presence of this compound significantly alters the reaction pathways compared to simpler hydrocarbons like n-heptane .

作用機序

The mechanism of action of heptane, pentamethyl- primarily involves its role as a solvent. It can dissolve non-polar compounds, facilitating their use in various chemical and industrial processes. The molecular interactions are mainly van der Waals forces, which allow it to effectively solubilize hydrophobic substances .

類似化合物との比較

Heptane: A straight-chain alkane with the formula C₇H₁₆. It is less branched and has different physical properties compared to heptane, pentamethyl-.

Uniqueness: Heptane, pentamethyl- is unique due to its high degree of branching, which imparts distinct physical and chemical properties. Its low reactivity and excellent solvent capabilities make it valuable in specific industrial applications where other alkanes may not be suitable .

特性

IUPAC Name |

2,2,3,3-tetramethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-7-8-9-10-12(5,6)11(2,3)4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQAEOWCSOPBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Record name | PENTAMETHYLHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075320 | |

| Record name | Heptane, pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentamethylheptane appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Contact may irritate skin, eyes and mucous membranes. Used as a solvent. | |

| Record name | PENTAMETHYLHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

30586-18-6 | |

| Record name | PENTAMETHYLHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptane, pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030586186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。